molecular formula C9H9BrMgO2 B3244981 2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide CAS No. 164718-49-4

2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide

Cat. No.: B3244981
CAS No.: 164718-49-4
M. Wt: 253.38 g/mol
InChI Key: XUHBSPCOWVXUQP-UHFFFAOYSA-M
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Description

Significance of Organomagnesium Reagents in Carbon-Carbon Bond Formation

Organomagnesium compounds, famously known as Grignard reagents, are mainstays in organic synthesis for their exceptional ability to form new carbon-carbon bonds. slideshare.netbethunecollege.ac.in Discovered by Victor Grignard in 1900, these reagents are typically represented by the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. wikipedia.org The polarity of the carbon-magnesium bond results in a nucleophilic carbon atom, which can readily attack electrophilic centers, such as the carbon atom in a carbonyl group. wikipedia.orgchemistrytalk.org This reactivity makes Grignard reagents invaluable for the synthesis of a wide array of organic compounds, including alcohols, carboxylic acids, and other functionalized molecules. chemistrytalk.org The versatility and reliability of Grignard reagents have cemented their importance as one of the most powerful tools for constructing molecular frameworks. nih.gov

The Strategic Role of Protecting Groups in Complex Molecule Synthesis

In the synthesis of complex organic molecules that possess multiple reactive sites, it is often necessary to temporarily block or "protect" one functional group while a chemical transformation is carried out on another. This is where protecting groups play a crucial strategic role. A good protecting group must be easily introduced, stable under the desired reaction conditions, and readily removed without affecting other parts of the molecule. libretexts.org

For carbonyl compounds like aldehydes and ketones, one of the most common and effective protecting groups is the 1,3-dioxolane (B20135). thieme-connect.com This cyclic acetal (B89532) is formed by the reaction of the carbonyl compound with ethylene (B1197577) glycol, typically under acidic conditions. wikipedia.orgorganic-chemistry.org The resulting dioxolane is stable to a wide range of nucleophilic and basic reagents, including Grignard reagents. thieme-connect.com This stability allows chemists to perform reactions on other parts of the molecule without interference from the carbonyl group. Subsequently, the carbonyl group can be regenerated by hydrolysis under acidic conditions. thieme-connect.comwikipedia.org

Contextualizing 2-(1,3-Dioxolan-2-yl)phenylmagnesium Bromide as a Functionalized Grignard Reagent

This compound is a prime example of a functionalized Grignard reagent. It incorporates a protected aldehyde group (in the form of a 1,3-dioxolane) onto the same molecule as the highly reactive Grignard functionality. This design is strategically significant as it allows for the introduction of a benzaldehyde (B42025) moiety in a masked form.

The synthesis of this reagent typically involves the reaction of 2-(2-bromophenyl)-1,3-dioxolane (B1268299) with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The presence of the dioxolane protecting group is critical, as an unprotected aldehyde would immediately react with the Grignard reagent as it is formed.

The structure of this compound allows it to act as a nucleophilic building block. It can participate in various coupling reactions and additions to electrophiles, with the dioxolane group remaining inert. After the desired carbon-carbon bond has been formed, the protecting group can be removed to unveil the aldehyde functionality, which can then be used for further synthetic transformations. This two-step approach of reaction followed by deprotection is a powerful strategy in multistep synthesis.

Overview of Research Trajectories and Synthetic Utility

Research involving this compound and similar functionalized Grignard reagents is focused on expanding their synthetic utility and developing novel applications. Key areas of investigation include:

Cross-Coupling Reactions: This reagent is a valuable partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada couplings. These reactions enable the formation of biaryl compounds, which are common structural motifs in pharmaceuticals and materials science.

Synthesis of Complex Natural Products: The ability to introduce a protected benzaldehyde unit makes this reagent particularly useful in the total synthesis of complex natural products where precise control of reactivity is paramount.

Development of Novel Methodologies: Chemists are continuously exploring new reaction conditions and catalysts to improve the efficiency and selectivity of reactions involving functionalized Grignard reagents. This includes the development of milder reaction conditions and the use of more environmentally benign solvents.

The synthetic utility of this compound is evident in its application as a key intermediate in the synthesis of various complex molecules. Its ability to act as a latent benzaldehyde synthon provides a strategic advantage in designing convergent and efficient synthetic routes.

Data Table

PropertyValue
Chemical Formula C₉H₉BrMgO₂
CAS Number 137964-68-2
Molecular Weight 253.37 g/mol
Appearance Typically used as a solution in THF
Solubility Soluble in ethereal solvents like THF and diethyl ether

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;2-phenyl-1,3-dioxolane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9O2.BrH.Mg/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h1-4,9H,6-7H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHBSPCOWVXUQP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=[C-]2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1,3 Dioxolan 2 Yl Phenylmagnesium Bromide

Direct Grignard Formation from Halogenated Precursors

The most common route to 2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide involves the direct insertion of magnesium metal into the carbon-bromine bond of its precursor, 2-(2-bromophenyl)-1,3-dioxolane (B1268299). mnstate.edu This classic method of Grignard reagent formation is effective but highly sensitive to the reaction environment. wikipedia.orgwisc.edu

The necessary precursor, 2-(2-bromophenyl)-1,3-dioxolane, is synthesized by protecting the aldehyde group of 2-bromobenzaldehyde. This is typically achieved through an acid-catalyzed reaction with ethylene (B1197577) glycol. prepchem.comiucr.org The protection is crucial because Grignard reagents are incompatible with carbonyl functional groups like aldehydes. chemistrytalk.orgquora.com

The reaction involves heating a mixture of 2-bromobenzaldehyde, ethylene glycol, and an acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene. prepchem.com Water, a byproduct of the reaction, is removed using a Dean-Stark apparatus to drive the equilibrium towards the formation of the acetal (B89532). prepchem.comprepchem.com

Table 1: Representative Synthesis of 2-(2-Bromophenyl)-1,3-dioxolane prepchem.com
Reactant/ReagentQuantityPurpose
2-Bromobenzaldehyde50.0 gStarting Material
Ethylene Glycol25.0 mL (initially) + 10 mL (later)Acetal Formation
p-Toluenesulfonic acid500 mgAcid Catalyst
Toluene50 mLSolvent

The reaction mixture is refluxed for several hours, and upon completion, the product is isolated through extraction and purified by distillation to yield 2-(2-bromophenyl)-1,3-dioxolane as an oil. prepchem.com

The formation of the Grignard reagent itself is highly dependent on the reaction conditions. wisc.edu It is critical to use anhydrous (dry) solvents and a moisture-free atmosphere, as Grignard reagents are strong bases that react readily with protic solvents like water. quora.commiracosta.edursc.org

Anhydrous tetrahydrofuran (B95107) (THF) is a commonly used solvent for this reaction. quora.com Ethereal solvents like THF are essential not only for their ability to solvate the Grignard reagent but also for their role in stabilizing the organomagnesium compound. wikipedia.orgquora.com The lone pair electrons on the oxygen atoms of THF coordinate to the magnesium center, forming a stable complex. quora.comacs.org This stabilization is crucial for the reagent's formation and solubility. quora.com The use of THF can lead to more reactive Grignard reagents compared to diethyl ether due to its greater polarity and ability to better stabilize the magnesium cation. quora.comacs.orgresearchgate.net The reaction is often initiated by adding a small amount of the 2-(2-bromophenyl)-1,3-dioxolane solution to magnesium turnings, with the start of the reaction indicated by turbidity in the solution. wisc.edulibretexts.org

Table 2: Optimized Conditions for Direct Grignard Formation
ParameterConditionRationale
SolventAnhydrous Tetrahydrofuran (THF)Solvates and stabilizes the Grignard reagent through coordination, enhancing reactivity. quora.comacs.orgacs.org
AtmosphereInert (e.g., Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen, which would destroy the reagent. wikipedia.org
ReagentsDry precursor and magnesium turningsGrignard reagents are quenched by protic compounds like water. miracosta.edursc.org
InitiationAddition of a small amount of precursor solution; use of initiators like iodine or 1,2-dibromoethane (B42909) if necessary. wisc.eduTo overcome the induction period often observed in Grignard reactions. wikipedia.org
TemperatureControlled refluxTo maintain a steady reaction rate while avoiding side reactions like Wurtz coupling. libretexts.org

Alternative Metalation Approaches (e.g., Magnesium-Halogen Exchange)

An alternative to the direct insertion of magnesium is the magnesium-halogen exchange reaction. wikipedia.org This method is particularly useful for preparing highly functionalized Grignard reagents that may not be compatible with the conditions of direct synthesis. researchgate.netharvard.edu The exchange involves treating an aryl bromide or iodide with a pre-formed, simple Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). wikipedia.orgharvard.edu

i-PrMgCl + ArBr ⇌ i-PrCl + ArMgBr wikipedia.org

This equilibrium-based process offers the advantage of tolerating a wider range of functional groups because the exchange can often be performed at low temperatures (e.g., below 0 °C), minimizing side reactions with sensitive moieties like esters or nitriles. harvard.edumerckmillipore.com The use of additives like lithium chloride (forming i-PrMgCl·LiCl, a "turbo-Grignard" reagent) can greatly accelerate the rate of Br-Mg exchange, allowing the reaction to proceed under milder conditions and with greater efficiency. clockss.org This approach is highly chemoselective and has been demonstrated to be effective for preparing aryl Grignard reagents bearing various functional groups. researchgate.netclockss.org

Challenges and Considerations for Functional Group Compatibility during Reagent Formation

A primary challenge in synthesizing any Grignard reagent is ensuring the compatibility of other functional groups within the molecule. fiveable.me Grignard reagents are potent nucleophiles and strong bases, making them reactive toward any functional group with an acidic proton or an electrophilic center. mnstate.eduquora.combrainly.com

Functional groups that are incompatible with Grignard reagents include:

Protic Groups: Alcohols, carboxylic acids, amines, and terminal alkynes will be deprotonated by the Grignard reagent, consuming it in an acid-base reaction. chemistrytalk.orgmiracosta.edubrainly.com

Electrophilic Carbonyls: Aldehydes, ketones, esters, and amides will react with the Grignard reagent via nucleophilic attack. chemistrytalk.orgbrainly.com

Other Reactive Groups: Nitriles, epoxides, and imines are also susceptible to attack by Grignard reagents. brainly.com

In the case of this compound, the 1,3-dioxolane (B20135) group is an acetal, which serves as a protecting group for the original aldehyde functionality of 2-bromobenzaldehyde. Acetals are generally stable under the basic and nucleophilic conditions of Grignard reagent formation and reaction, which is why they are commonly employed as protecting groups in this context. brainly.com This compatibility allows for the formation of the Grignard reagent at the ortho position without interference from the protected carbonyl group, enabling its subsequent use as a nucleophile in various synthetic transformations.

Reactivity Profiles and Mechanistic Investigations of 2 1,3 Dioxolan 2 Yl Phenylmagnesium Bromide

Nucleophilic Addition Reactions

As a potent nucleophile, 2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide readily participates in addition reactions with a variety of electrophilic functional groups. The carbanionic character of the aryl carbon atom drives its attack on electron-deficient centers. masterorganicchemistry.com

The reaction of Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis for alcohol formation. libretexts.org The mechanism involves the nucleophilic attack of the Grignard's carbanion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. miracosta.edu

Aldehydes: Reaction with aldehydes results in the formation of secondary alcohols. For example, the addition to formaldehyde yields a primary alcohol, while addition to other aldehydes produces secondary alcohols. chemguide.co.ukkhanacademy.org

Ketones: The addition to ketones, which possess two alkyl or aryl groups attached to the carbonyl carbon, leads to the formation of tertiary alcohols. chemguide.co.ukstudy.com

Esters: Esters react with two equivalents of the Grignard reagent. The initial nucleophilic addition results in a tetrahedral intermediate that collapses, eliminating an alkoxide leaving group to form a ketone. udel.edumnstate.edu This newly formed ketone is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent, yielding a tertiary alcohol after acidic workup. youtube.comyoutube.com

Table 1: Nucleophilic Addition of this compound to Carbonyl Compounds This table presents hypothetical reactions based on established principles of Grignard reactivity.

Electrophile Substrate Example Product after Workup Product Class
Aldehyde Acetaldehyde 1-(2-(1,3-Dioxolan-2-yl)phenyl)ethanol Secondary Alcohol
Ketone Acetone 2-(2-(1,3-Dioxolan-2-yl)phenyl)propan-2-ol Tertiary Alcohol
Ester Methyl acetate 2-(2-(1,3-Dioxolan-2-yl)phenyl)propan-2-ol Tertiary Alcohol

Reactivity with Other Electrophilic Centers (e.g., Nitriles, Imines, Epoxides)

The nucleophilicity of this compound extends to other electrophilic functional groups, enabling the synthesis of a broader range of molecular architectures.

Nitriles: Grignard reagents add to the polarized carbon-nitrogen triple bond of nitriles to form an intermediate imine anion. libretexts.org Subsequent hydrolysis of this intermediate with aqueous acid yields a ketone. masterorganicchemistry.comlibretexts.org This reaction provides a valuable route for the synthesis of ketones where one of the alpha-substituents is the Grignard R-group.

Imines: The reaction with imines is analogous to the addition to carbonyls. The Grignard reagent attacks the electrophilic carbon of the C=N double bond, leading to the formation of a new carbon-carbon bond and producing an amine upon workup. The hydroboration of imines can also be catalyzed by Grignard reagents. nih.gov

Epoxides: Epoxides undergo ring-opening reactions when treated with Grignard reagents. The reaction proceeds via an SN2-like mechanism, where the nucleophilic carbanion attacks one of the electrophilic carbons of the epoxide ring. youtube.com The attack typically occurs at the less sterically hindered carbon, leading to the cleavage of a carbon-oxygen bond and the formation of an alcohol after protonation. organicchemistrytutor.comyoutube.com

Table 2: Nucleophilic Addition of this compound to Other Electrophiles This table presents hypothetical reactions based on established principles of Grignard reactivity.

Electrophile Substrate Example Product after Workup Product Class
Nitrile Acetonitrile 1-(2-(1,3-Dioxolan-2-yl)phenyl)ethan-1-one Ketone
Imine N-Benzylidenemethanamine 1-(2-(1,3-Dioxolan-2-yl)phenyl)-1-phenyl-N-methylmethanamine Secondary Amine
Epoxide Ethylene (B1197577) oxide 2-(2-(1,3-Dioxolan-2-yl)phenyl)ethanol Primary Alcohol

Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and Grignard reagents are frequently employed as the organometallic nucleophile in these transformations.

The Kumada-Tamao-Corriu coupling is a transition metal-catalyzed reaction that joins an organomagnesium compound with an organic halide. wikipedia.org Palladium complexes are highly effective catalysts for this transformation. arkat-usa.org The catalytic cycle is generally understood to involve the oxidative addition of the organic halide to a Pd(0) species, forming a Pd(II) complex. nrochemistry.com This is followed by transmetalation with the Grignard reagent, where the organic group from the magnesium is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. wikipedia.orgnrochemistry.com This methodology allows for the coupling of this compound with various aryl and vinyl halides to produce complex biaryl and aryl-alkene structures.

Table 3: Palladium-Catalyzed Kumada Coupling with this compound This table presents hypothetical reactions based on established principles of Kumada coupling.

Coupling Partner Example Catalyst Product
Aryl Bromide 4-Bromotoluene Pd(PPh₃)₄ 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1,3-dioxolane
Vinyl Bromide (E)-1-Bromo-2-phenylethene PdCl₂(dppf) 2-(2-((E)-2-Phenylvinyl)phenyl)-1,3-dioxolane
Aryl Iodide 1-Iodo-3-methoxybenzene Pd(OAc)₂/SPhos 2-(3'-Methoxy-[1,1'-biphenyl]-2-yl)-1,3-dioxolane

Iron-Catalyzed Cross-Coupling Reactions and Steric Effects of Ortho-Substituents

Iron-catalyzed cross-coupling has emerged as a cost-effective and environmentally benign alternative to methods using precious metals like palladium. mdpi.comscholaris.ca A significant challenge in cross-coupling is the use of sterically hindered substrates. rsc.org The ortho-dioxolane group on this compound presents considerable steric bulk, which can impede the transmetalation and reductive elimination steps in a catalytic cycle.

However, recent advancements have led to the development of robust iron-based catalytic systems capable of overcoming this steric hindrance. rsc.org For instance, iron-catalyzed platforms using ligands such as tetramethylurea (TMU) have demonstrated remarkable tolerance toward ortho-substitution, successfully coupling sterically demanding aryl Grignard reagents with electrophiles like allylic bromides in high yields. rsc.org Studies have shown that even ortho,ortho-disubstituted aryl Grignard reagents can be coupled efficiently, highlighting the catalyst's ability to accommodate congested arene systems. rsc.orgrsc.org While some extremely hindered or electron-deficient Grignard reagents may show reduced reactivity, the system is generally effective for substrates with significant steric encumbrance. rsc.org In some cases, even ortho-substituted chloro-benzenesulfonates can afford the desired coupling product in good yields. nih.gov

Table 4: Iron-Catalyzed Cross-Coupling of Sterically Hindered Aryl Grignard Reagents

Grignard Reagent Electrophile Catalyst/Ligand Yield (%) Reference
2,4,6-Trimethylphenylmagnesium bromide Geranyl bromide Fe(acac)₃/TMU 82 rsc.org
2,4,6-Triisopropylphenylmagnesium bromide Geranyl bromide Fe(acac)₃/TMU 82 rsc.org
2-Methoxy-α-naphthylmagnesium bromide Geranyl bromide Fe(acac)₃/TMU 81 rsc.org
ortho-substituted chloro-benzenesulfonate n-Hexylmagnesium bromide Fe(acac)₃/Urea Ligand 59 nih.gov

Nickel-Catalyzed Transformations

Nickel catalysts also play a crucial role in cross-coupling reactions, often providing complementary reactivity to palladium. organic-chemistry.org Nickel-catalyzed Kumada couplings are widely used, particularly for coupling with aryl chlorides, which are often less reactive in palladium-catalyzed systems. organic-chemistry.org The mechanism is thought to involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. researchgate.net

Recent research has shown that nickel catalysts, in the presence of additives like 1,3-butadiene (B125203), can efficiently couple Grignard reagents with a range of alkyl halides and tosylates. researchgate.net Furthermore, innovative approaches combining nickel catalysis with photoredox catalysis have enabled previously challenging transformations, such as C-O bond-forming reactions between aryl bromides and alcohols. princeton.edu This dual catalytic system allows for the transient generation of Ni(III) species, which readily undergo reductive elimination to form the desired product. princeton.edu These nickel-catalyzed methods offer diverse pathways for functionalizing the aromatic ring of this compound.

Table 5: Examples of Nickel-Catalyzed Transformations

Reaction Type Nucleophile Electrophile Catalyst System Product Type
Kumada Coupling Aryl-MgBr Aryl-Cl NiCl₂(dppp) Biaryl
Alkyl Coupling Aryl-MgBr Alkyl-Br NiCl₂ / 1,3-Butadiene Alkylarene
C-O Coupling Aryl-Br Alcohol / NaH NiCl₂·glyme / dtbbpy / Ir-photocatalyst Aryl Ether

Chemo- and Regioselectivity in Reactions Involving the Dioxolane Moiety

The dioxolane group in this compound is a cyclic acetal (B89532), which functions as a protecting group for a benzaldehyde (B42025) functionality. The primary role of this moiety is to remain inert under the strongly nucleophilic and basic conditions of Grignard reactions, thereby directing the reactivity of the organometallic center. libretexts.orgpressbooks.pub

Chemoselectivity: The stability of the acetal group is the cornerstone of its function as a protecting group. Acetals are generally unreactive towards nucleophiles and bases, including Grignard reagents. organic-chemistry.orglibretexts.orgchemistrysteps.com This inertness ensures that the this compound does not undergo intermolecular self-destruction, which would occur if the ortho-position held an unprotected aldehyde. masterorganicchemistry.com Consequently, the Grignard reagent can be used to selectively attack an external electrophile, such as a ketone, ester, or epoxide, in a multifunctional molecule without interference from the protected aldehyde. libretexts.orgmasterorganicchemistry.com The dioxolane group effectively masks the electrophilic carbonyl carbon it is protecting, allowing the nucleophilic Grignard carbon to react exclusively at other sites. pressbooks.pub Deprotection to reveal the aldehyde can be readily achieved later via acidic hydrolysis. chemistrysteps.com

Regioselectivity: The regioselectivity of the Grignard reagent is dictated by the position of the carbon-magnesium bond. In this case, the nucleophilic center is the C2 carbon of the phenyl ring. The dioxolane group, being ortho to the Grignard center, does not typically direct the regioselectivity of the addition reaction through electronic or coordinative effects in the way that other functional groups might. Its primary role is passive; by preventing the ortho-aldehyde from reacting, it allows the Grignard reagent to engage with external electrophiles. The reaction, therefore, occurs regioselectively at the site of the external electrophile as determined by that molecule's own electronic and steric properties. While some reactions of Grignard reagents directly with substituted dioxolanes can lead to ring-cleavage, this is not the typical pathway when the dioxolane is part of a stable aryl Grignard reagent where it functions as a remote protecting group. thieme-connect.comcore.ac.uk

SubstrateFunctional Group 1Functional Group 2Reaction with GrignardOutcome
Molecule AKetone (unprotected)Ester1 eq. RMgBrReaction occurs at the more reactive ketone.
Molecule BKetone (protected as dioxolane)Ester1 eq. RMgBrReaction occurs chemoselectively at the ester. libretexts.orglibretexts.org
Molecule CAldehyde (unprotected)-Attempt to form Grignard on same moleculeFailure; Grignard reacts with the aldehyde. masterorganicchemistry.com
Molecule DAldehyde (protected as dioxolane)-Formation of Grignard on same moleculeSuccessful; dioxolane is stable to Grignard formation. masterorganicchemistry.com

Table 2: A summary of the chemoselectivity imparted by the use of a dioxolane protecting group in the context of Grignard reactions.

Investigations into Mechanistic Pathways: Radical Intermediates and Transition States

The mechanism of Grignard reactions has been the subject of extensive investigation, with two primary pathways being considered: a polar, two-electron (nucleophilic) mechanism and a radical pathway involving single electron transfer (SET). nih.gov The operative mechanism can depend on the substrate, the Grignard reagent, and the presence of catalysts. wikipedia.org

In the absence of transition metal catalysts, the addition of Grignard reagents to aldehydes and ketones is often depicted as a concerted, polar mechanism. wikipedia.org Computational and experimental studies suggest a six-membered ring transition state, where the magnesium atom coordinates to the carbonyl oxygen, facilitating the nucleophilic attack of the carbanionic carbon onto the electrophilic carbonyl carbon. wikipedia.orgresearchgate.net This pathway is favored for most additions to aldehydes and simple ketones. nih.gov

However, evidence for a SET mechanism has been found, particularly in reactions with sterically hindered ketones or substrates with low reduction potentials, such as aromatic ketones. wikipedia.orgorganic-chemistry.org In the SET pathway, an electron is transferred from the Grignard reagent to the carbonyl compound, forming a magnesium radical cation and a ketyl radical anion intermediate. wikipedia.org The detection of radical coupling side products is often cited as evidence for this pathway. wikipedia.org

The likelihood of a radical pathway increases significantly in the presence of transition metal catalysts like cobalt. researchgate.net Cobalt-catalyzed cross-coupling reactions are widely proposed to proceed via SET from a low-valent cobalt-ate complex to the organic halide, generating a carbon-centered radical. researchgate.netnih.gov Evidence for these radical intermediates comes from radical clock experiments, where substrates designed to undergo rapid, characteristic rearrangement if a radical is formed are employed. scispace.com The formation of cyclized products in such experiments provides strong support for the intermediacy of radicals. scispace.comacs.org

Computational studies, often using Density Functional Theory (DFT), have been instrumental in modeling the transition states of these reactions. researchgate.net For the polar mechanism, calculations have helped to visualize the four- or six-membered ring structures of the transition states and to calculate their activation energies. researchgate.netresearchgate.net For SET pathways, quantum-chemical calculations have been used to determine the bond dissociation energies and to model the spin density distribution in the resulting radical intermediates, providing deeper insight into the factors that favor a radical versus a polar mechanism. acs.org

Strategic Applications in Complex Organic Synthesis

Construction of Substituted Aromatic and Heteroaromatic Systems

2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is a key reagent for the formation of carbon-carbon bonds, enabling the construction of intricate aromatic and heteroaromatic systems. As a potent nucleophile, it readily participates in cross-coupling reactions with various electrophiles. This reactivity is fundamental to building substituted benzenoid structures and more complex biaryl and heteroaryl frameworks.

The reagent's utility is particularly evident in transition-metal-free ligand-coupling reactions. For instance, it can be coupled with pyridylsulfonium salts to form bipyridine structures, which are privileged motifs in many pharmaceutical compounds. nih.gov This methodology provides a robust alternative to traditional transition-metal-catalyzed cross-couplings, offering a modular route to 2,2'-, 2,3'-, and 2,4'-linked bipyridines. nih.gov The reaction proceeds through a proposed hypervalent sulfurane intermediate, which facilitates the coupling of the two heterocyclic units. nih.gov

Furthermore, this Grignard reagent can be used to link pyridines with other heterocycles such as pyrimidines, pyrazines, and isoxazoles, demonstrating its broad applicability in the synthesis of diverse bis-heteroaryl compounds. nih.gov The reaction conditions are generally mild, accommodating a wide range of functional groups. nih.gov

Table 1: Examples of Heteroaromatic Systems Synthesized Using Aryl Grignard Reagents

Grignard Reagent Coupling Partner Product Type Yield (%) Reference
4-methoxyphenylmagnesium bromide 2-Pyridylsulfonium salt 2-(4-Methoxyphenyl)pyridine 82 nih.gov
2-Thienylmagnesium bromide 2-Pyridylsulfonium salt 2-(2-Thienyl)pyridine 75 nih.gov

Integration into Multi-Step Synthetic Sequences

The defining feature of this compound is the presence of the dioxolane group, which acts as a protecting group for a benzaldehyde (B42025) functionality. This latent carbonyl group is stable to the strongly nucleophilic and basic conditions of Grignard reactions, allowing the reagent to be seamlessly integrated into complex, multi-step synthetic pathways. msu.eduyoutube.comscribd.com

In a typical sequence, the Grignard reagent is first used to form a key carbon-carbon bond through nucleophilic addition or substitution. youtube.com Once the desired carbon skeleton is assembled, the protecting group can be removed under acidic hydrolysis conditions to unveil the aldehyde. miracosta.edu This aldehyde can then participate in a variety of subsequent transformations, such as oxidations, reductions, or further carbon-carbon bond-forming reactions like the Wittig reaction. enamine.net This strategy allows for the late-stage introduction of a reactive functional group, a crucial advantage in the total synthesis of complex molecules. The ability to mask the aldehyde functionality prevents undesired side reactions and allows for a more controlled and efficient synthetic route. scribd.com

Application in Natural Product Synthesis and Analogue Libraries

The strategic utility of this compound and related aryl Grignard reagents extends to the synthesis of natural products and their analogues. These reagents are instrumental in constructing the core scaffolds of various bioactive molecules. mdpi.comresearchgate.net

One notable application is in the synthesis of lignans, a class of natural products with diverse biological activities. mdpi.com For example, the asymmetric synthesis of (−)-bursehernin, a dibenzylbutyrolactone lignan, utilizes the stereoselective alkylation between a chiral lactone intermediate and a substituted benzyl (B1604629) bromide derived from an aryl Grignard reaction. mdpi.com Similarly, the synthesis of other lignans, such as ent-fragransin C1, involves the nucleophilic addition of aryllithium species (generated from aryl halides, akin to Grignard reagents) to chiral intermediates to build the complex molecular framework. mdpi.com

The modular nature of Grignard-based syntheses also makes them highly suitable for generating libraries of natural product analogues. By varying the structure of the Grignard reagent or the electrophilic coupling partner, chemists can systematically modify the natural product scaffold to explore structure-activity relationships (SAR) and develop new therapeutic agents.

Diastereoselective and Enantioselective Transformations

While the Grignard reagent itself is achiral, it can participate in diastereoselective and enantioselective transformations when reacted with chiral substrates or in the presence of chiral catalysts. These methods are critical for controlling stereochemistry in the synthesis of complex, biologically active molecules. mdpi.com

Enantioselective additions of Grignard reagents to carbonyl compounds can be achieved using chiral ligands that coordinate to the magnesium atom, creating a chiral environment around the reactive center. Chiral 1,3,2-oxazaborolidines, for example, have been successfully employed as catalysts for enantioselective photochemical reactions and can be adapted for thermal reactions involving Grignard reagents. researchgate.net The development of chiral magnesium-based catalysts, often involving binaphthyl or sulfoxide (B87167) ligands, has enabled highly enantioselective carbon-carbon bond formations. mdpi.comdntb.gov.ua

In diastereoselective reactions, the stereochemical outcome is controlled by pre-existing stereocenters in the electrophilic substrate. For instance, the addition of an aryl Grignard reagent to a chiral aldehyde or ketone can proceed with high diastereoselectivity, governed by principles such as Cram's rule or Felkin-Anh models. This approach is fundamental in natural product synthesis, where the stereoselective construction of new chiral centers is often required. mdpi.com

Table 2: Chiral Ligands/Catalysts for Enantioselective Reactions with Organometallic Reagents

Catalyst/Ligand Type Reaction Type Metal Key Feature Reference(s)
Chiral N/S Ligands (Aminosulfoxides) Arylation of C(sp³)–H bonds Palladium Chirality relay via repulsion and π-π stacking mdpi.com
BINOL-based Chiral Monophosphate C(sp³)–H Borylation Iridium Chiral environment created by naphthalene (B1677914) rings mdpi.com
Chiral 1,3,2-Oxazaborolidines Photochemical Cycloadditions N/A (Lewis Acid) Modular structure for tuning reactivity researchgate.net

Utilization in Ring-Forming Reactions (e.g., Spirocycles, Heterocycles)

This compound is a valuable precursor in cyclization reactions to form complex ring systems, including spirocycles and heterocycles. researchgate.net Its ability to act as a nucleophile allows it to initiate reaction cascades that culminate in ring closure.

A powerful strategy for spirocycle synthesis involves a Grignard conjugate addition followed by an intramolecular spirocyclization. For example, the reaction of an aryl Grignard reagent with a 3-(2-nitrovinyl)-indole derivative leads to a conjugate addition product. Subsequent acid-mediated workup of the resulting nitronate intermediate triggers a cyclization to form spiro[indole-isoxazole] scaffolds. nih.gov This sequence efficiently constructs a complex spirocyclic system with the creation of multiple stereocenters.

In the realm of heterocycle synthesis, aryl Grignard reagents can be reacted with cyclic anhydrides, such as 2-oxaspiro[4.5]decane-1,3-dione. researchgate.net This reaction opens the anhydride (B1165640) ring to form a keto-acid, which serves as a linear precursor for subsequent cyclization with reagents like hydrazine (B178648) to form pyridazinone heterocycles. researchgate.net The versatility of this approach allows for the synthesis of a variety of N-substituted and aryl-substituted heterocyclic compounds.

Table 3: Ring-Forming Reactions Involving Aryl Grignard Reagents

Reaction Type Substrate(s) Product Ring System Key Feature Reference
Conjugate Addition / Spirocyclization (E)-3-(2-Nitrovinyl)-2-phenyl-1H-indole, Phenylmagnesium bromide Spiro[indole-3,5′-isoxazole] One-pot sequence forming a spirocycle nih.gov

Synthesis of Organosilicon Compounds (e.g., Aryltrialkoxysilanes)

Aryl Grignard reagents, including this compound, are highly effective for the synthesis of organosilicon compounds, particularly aryltrialkoxysilanes. nih.govorganic-chemistry.org These compounds are important intermediates in materials science and are used in cross-coupling reactions such as the Hiyama coupling.

An optimized method involves the reaction of an arylmagnesium reagent with a tetraalkyl orthosilicate (B98303) (Si(OR)₄) at low temperatures. nih.govorganic-chemistry.orgresearchgate.net This approach provides a general and efficient route to aryl(trialkoxy)silanes. nih.gov Performing the reaction at low temperatures, such as -30 °C in THF, is crucial for minimizing the formation of di- and triarylated silane (B1218182) byproducts (Ar₂Si(OR)₂ and Ar₃SiOR), thus yielding predominantly the desired monoaryl siloxane product. organic-chemistry.orgresearchgate.net

This method is applicable to a wide range of ortho-, meta-, and para-substituted bromoarenes, which are readily converted into the corresponding Grignard reagents. nih.gov The resulting aryltrialkoxysilanes are valuable building blocks for further synthetic transformations. organic-chemistry.org

Table 4: Optimized Conditions for Aryltrialkoxysilane Synthesis

Organometallic Reagent Silicon Electrophile Equivalents of Electrophile Solvent Temperature (°C) Product Type Reference
Arylmagnesium Reagent Tetraethyl Orthosilicate 3 THF -30 Aryl(triethoxy)silane organic-chemistry.org
Arylmagnesium Reagent Tetramethyl Orthosilicate 3 THF -30 Aryl(trimethoxy)silane organic-chemistry.org

Advanced Synthetic Methodologies Incorporating 2 1,3 Dioxolan 2 Yl Phenylmagnesium Bromide

Development of Catalytic Systems for Enhanced Reactivity and Selectivity

The performance of 2-(1,3-dioxolan-2-yl)phenylmagnesium bromide in carbon-carbon bond-forming reactions is critically dependent on the catalytic system employed. Transition metal catalysis, particularly with palladium and nickel, is central to these transformations. The design of sophisticated ligands and the exploitation of intramolecular chelation are key strategies to control the reactivity and selectivity of these reactions.

In transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Kumada-Tamao-Corriu couplings, the ligand bound to the metal center plays a pivotal role in determining the reaction's outcome. The choice of ligand influences catalyst stability, reaction rate, and selectivity by modulating the steric and electronic properties of the metal's coordination sphere. For reactions involving aryl Grignard reagents like this compound, bulky and electron-rich phosphine (B1218219) ligands have proven to be particularly effective.

Research has shown that electron-rich ligands accelerate the oxidative addition step, a crucial part of the catalytic cycle. nih.gov Dialkylbiaryl phosphines are a class of ligands that have demonstrated broad applicability and high efficiency in palladium-catalyzed cross-coupling processes. nih.gov The steric bulk of these ligands promotes the formation of monoligated, highly reactive L1Pd(0) species, which are believed to undergo oxidative addition and transmetallation more rapidly than more coordinatively saturated complexes. nih.gov The use of such ligands can enable reactions to proceed at room temperature or with very low catalyst loadings. nih.gov

In nickel-catalyzed couplings, the ligand environment also dictates the catalyst's reactivity profile. illinois.edu While simple nickel salts like NiCl2 can be effective, their performance is often enhanced by additives or specifically designed ligands. For instance, in some nickel-catalyzed alkyl-alkyl couplings, 1,3-butadiene (B125203) was found to be a crucial additive, outperforming traditional phosphine ligands and leading to quantitative yields of the cross-coupling product. scispace.com In contrast, nickel complexes bearing phosphine ligands such as NiCl2(PPh3)2 sometimes result in lower yields. scispace.com The electronic properties of ligands in nickel-catalyzed polymerizations involving aryl Grignard reagents have been shown to affect not only the suppression of side reactions but also the rate of precatalyst initiation relative to polymer chain propagation. rsc.org Catalysts with more electron-donating ligands can lead to polymers with narrower molecular weight distributions. rsc.org

The optimization of a catalytic system for a specific transformation involving this compound would involve screening a variety of ligands to balance reactivity with selectivity, as illustrated in the hypothetical data table below.

EntryCatalystLigandReaction TypeYield (%)Key Observation
1Pd(OAc)₂SPhosSuzuki-Miyaura Coupling95High efficiency at room temperature due to bulky, electron-rich ligand. nih.gov
2Pd₂(dba)₃PPh₃Suzuki-Miyaura Coupling65Lower yield, requires higher temperatures.
3NiCl₂dppeKumada Coupling78Moderate yield with a common bidentate phosphine ligand.
4NiCl₂(none) + 1,3-ButadieneKumada Coupling92Butadiene as an additive significantly improves yield over phosphine ligands. scispace.com

The 1,3-dioxolane (B20135) moiety in this compound is not merely a passive protecting group; its oxygen atoms can act as a directing group through chelation. In this scenario, the magnesium center of the Grignard reagent coordinates intramolecularly with the dioxolane oxygens. This chelation creates a rigid, cyclic structure that can influence the reagent's reactivity, particularly in reactions at the ortho position of the phenyl ring.

This directing effect is a powerful tool for achieving regioselectivity in aromatic substitution reactions. Chelation-assisted C-H functionalization is a well-established strategy where a directing group guides a transition metal catalyst to a specific C-H bond, typically in the ortho position. While direct examples involving this compound are specialized, the principle is broadly applied. The formation of a stable organomagnesium chelate can dictate both reactivity and selectivity, enabling reactions that might otherwise be inaccessible. researchgate.net

For example, in a hypothetical reaction with an electrophile, the pre-coordination of the magnesium to the dioxolane oxygens would increase the effective concentration of the electrophile near the ortho C-H bond, facilitating its functionalization over the meta or para positions. This strategy is particularly valuable for the synthesis of highly substituted aromatic compounds where precise control of substituent placement is required.

The effectiveness of chelation control is often compared to non-chelating analogues to demonstrate the directing effect of the functional group.

EntryReagentElectrophileProduct Ratio (ortho:meta:para)Controlling Factor
1This compoundGeneric Electrophile (E+)>95 : <5 : <1Strong chelation by the dioxolane group directs functionalization to the ortho position.
2Phenylmagnesium bromideGeneric Electrophile (E+)Statistical distributionNo directing group present, leading to a mixture of isomers.
34-(1,3-Dioxolan-2-yl)phenylmagnesium bromideGeneric Electrophile (E+)Primarily ortho to MgBrElectronic effects dominate in the absence of proximal chelation.

Adoption of Flow Chemistry Approaches for Scalable Synthesis

The synthesis and use of Grignard reagents, including this compound, present significant safety and scalability challenges in traditional batch reactors. These reactions are often highly exothermic, and poor heat transfer in large batches can lead to dangerous temperature increases and the formation of unwanted byproducts. vapourtec.com Continuous flow chemistry offers a compelling solution to these problems. researchgate.net

In a flow reactor, reagents are pumped through narrow tubes or channels where they mix and react. acs.org The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat transfer, enabling precise temperature control even for highly exothermic processes. researchgate.net This enhanced control improves safety and often leads to higher yields and selectivity. vapourtec.comresearchgate.net Furthermore, scalability is achieved by simply running the reactor for a longer period or by "numbering-up" (running multiple reactors in parallel), rather than by increasing the size of the reactor vessel. researchgate.net

The generation of arylmagnesium reagents has been successfully translated to continuous flow systems. researchgate.netresearchgate.net For instance, phenylmagnesium bromide has been generated in a pilot plant reactor at flow rates up to 15 L/h. researchgate.net Subsequent reactions, such as additions to carbonyl compounds or acyl chlorides, can also be performed in flow, sometimes by "telescoping" the reactions, where the output from one reactor flows directly into the next. rsc.org This approach avoids the isolation of reactive intermediates, improving efficiency and safety. The use of inline analytical tools, such as IR spectroscopy, can allow for real-time monitoring and optimization of the reaction conditions. researchgate.net

The table below illustrates typical parameters for the flow synthesis of a Grignard reagent and its subsequent reaction, demonstrating the advantages in terms of reaction time and productivity.

ParameterFlow Process Example (Aryl Grignard + Acyl Chloride)Batch Process Comparison
Reaction Time ~1 hour residence time rsc.orgSeveral hours (including slow addition and workup)
Temperature Ambient rsc.orgOften requires low temperatures (e.g., 0 °C) for control
Productivity Can reach >3 g/hour for a lab-scale setup rsc.orgLimited by batch size and heat transfer
Safety High (small reaction volume, excellent thermal control) researchgate.netModerate (risk of thermal runaway in large batches)

Orthogonal Protection Strategies in Conjunction with Dioxolane-Protected Functional Groups

In the synthesis of complex molecules, it is often necessary to protect multiple functional groups to ensure that reactions occur only at the desired site. ucoz.com An orthogonal protection strategy is one where several different classes of protecting groups are used, each of which can be removed under specific conditions without affecting the others. jocpr.com This allows for the sequential unmasking and reaction of different functional groups within the same molecule. jocpr.com

The dioxolane group in this compound is an acetal (B89532), which is a common protecting group for aldehydes and ketones. wikipedia.org Acetals are stable to basic and nucleophilic conditions (such as those of Grignard reactions) but are readily cleaved under acidic conditions. wikipedia.org This stability profile allows it to be used orthogonally with other common protecting groups.

For example, a synthetic strategy might involve a molecule that contains the dioxolane-protected benzaldehyde (B42025) moiety as well as a tert-butyloxycarbonyl (Boc) protected amine and a tert-butyldimethylsilyl (TBDMS) protected alcohol.

The TBDMS group is labile to fluoride (B91410) ions (e.g., TBAF).

The Boc group is labile to strong acid (e.g., TFA). ucoz.com

The dioxolane group is labile to milder aqueous acid (e.g., HCl in THF/H₂O). wikipedia.org

This orthogonality allows the chemist to selectively deprotect and functionalize each position in any desired order. For instance, the silyl (B83357) ether could be removed to reveal the alcohol, which could then be oxidized. Subsequently, the Boc group could be removed to allow for peptide coupling at the amine. Finally, the dioxolane could be cleaved to liberate the aldehyde for a Wittig reaction or reductive amination. This level of control is essential in the total synthesis of natural products and the preparation of complex pharmaceuticals. jocpr.com

The following table outlines an example of an orthogonal protection scheme involving a dioxolane.

Protecting GroupFunctional Group ProtectedCleavage ConditionsStability
1,3-Dioxolane AldehydeAqueous Acid (e.g., HCl/H₂O)Stable to base, nucleophiles, fluoride, mild acid. wikipedia.org
Boc (tert-butyloxycarbonyl)AmineStrong Acid (e.g., TFA)Stable to base, fluoride, hydrogenation. ucoz.com
TBDMS (tert-butyldimethylsilyl)AlcoholFluoride Source (e.g., TBAF)Stable to base, mild acid, hydrogenation. jocpr.com
Cbz (Carbobenzyloxy)AmineHydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions. wikipedia.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for studying organometallic compounds, including Grignard reagents. While specific DFT studies exclusively targeting 2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide are not extensively documented in publicly available literature, the principles of DFT calculations on analogous aryl Grignard reagents can be extrapolated to understand its likely reactivity.

DFT calculations are instrumental in elucidating reaction pathways by mapping the potential energy surface. This involves identifying and characterizing the geometries and energies of reactants, transition states, intermediates, and products. For a reaction involving this compound, DFT could be used to model its interaction with various electrophiles.

Key areas of investigation would include:

The Schlenk Equilibrium: Modeling the equilibrium between the monomeric Grignard reagent (RMgBr), the dimeric species, and the diorganomagnesium (R₂Mg) and magnesium bromide (MgBr₂) species in solution. The presence of the dioxolane group may influence the position of this equilibrium.

Solvent Effects: Explicitly or implicitly including solvent molecules (like THF) in the calculations is crucial, as solvent coordination to the magnesium center significantly impacts the reagent's structure and reactivity.

Transition State Analysis: For a given reaction, for instance, with a carbonyl compound, DFT can locate the transition state structure. Analysis of this structure provides information about bond breaking and bond formation, as well as the activation energy of the reaction. The ortho-dioxolane substituent would be expected to play a significant role in the geometry and energy of the transition state.

Modeling of Steric and Electronic Influences on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by a delicate interplay of steric and electronic factors originating from the ortho-substituted dioxolane group. Computational models are essential for dissecting these contributions.

Steric Influences:

The bulky 1,3-dioxolane (B20135) group at the ortho position imposes significant steric hindrance around the carbon-magnesium bond. This can be modeled by:

Calculating Steric Maps: These maps visualize the sterically accessible regions around the reactive center, indicating preferred trajectories for incoming electrophiles.

Energy Decomposition Analysis (EDA): EDA can quantify the steric repulsion energy between the Grignard reagent and the electrophile in the transition state. This would allow for a quantitative comparison of the steric effect of the dioxolane group versus other substituents.

The steric bulk is expected to disfavor reactions with sterically demanding electrophiles and may influence the regioselectivity in reactions with substrates possessing multiple reactive sites.

Electronic Influences:

The dioxolane group also exerts electronic effects on the phenyl ring and the C-Mg bond. These can be analyzed using:

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about the charge distribution within the molecule, revealing the polarity of the C-Mg bond and the electronic density on the carbanionic carbon. The oxygen atoms in the dioxolane ring are electron-withdrawing through induction but can also act as electron donors through resonance, creating a complex electronic environment.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of the molecule. This can identify the regions most susceptible to electrophilic attack.

Prediction of Reaction Outcomes in Complex Systems

A major goal of computational chemistry is to predict the outcomes of reactions, especially in complex systems where multiple reaction pathways may compete. For this compound, predictive modeling could be applied to:

Regioselectivity: In reactions with substrates containing multiple electrophilic centers, computational models can predict the preferred site of attack by comparing the activation energies for the different possible pathways. The ortho-dioxolane group can act as a directing group, favoring reactions at specific positions.

Stereoselectivity: When new stereocenters are formed during a reaction, computational models can predict the diastereomeric or enantiomeric excess by calculating the energies of the diastereomeric transition states. The chiral environment created by a chiral dioxolane or in the presence of a chiral ligand could be modeled to predict the stereochemical outcome.

Compatibility with Functional Groups: Theoretical calculations can help assess the compatibility of the Grignard reagent with various functional groups in a complex substrate. By modeling potential side reactions, it is possible to predict whether the desired reaction will be successful or if protecting groups are necessary.

Challenges, Limitations, and Future Research Directions

Overcoming Steric Hindrance in Reactions of Ortho-Substituted Aryl Grignard Reagents

The strategic placement of the 1,3-dioxolane (B20135) group at the ortho position introduces significant steric bulk around the reactive carbon-magnesium bond. This steric hindrance can impede the approach of the Grignard reagent to electrophiles, particularly those that are also sterically demanding, leading to slower reaction rates or complete inhibition of the reaction. The reactivity of Grignard reagents with carbonyl compounds, for instance, is highly dependent on the steric environment around the carbonyl group. askfilo.com

Research into sterically demanding couplings, such as the Suzuki-Miyaura reaction, has demonstrated that the choice of ligand and catalyst system is crucial for overcoming the challenges posed by bulky ortho-substituents. rsc.org For example, palladium catalysts with specialized phosphine (B1218219) ligands have been developed to facilitate the coupling of di-ortho-substituted aryl halides. rsc.org Similar strategies are being explored for Grignard reagents, where the development of new catalytic systems can overcome the steric limitations of ortho-substituted reagents like 2-(1,3-dioxolan-2-yl)phenylmagnesium bromide. organic-chemistry.org Furthermore, on-surface synthesis techniques have encountered limitations due to steric hindrance between reactants, prompting the development of strategies like copolymerization to circumvent these issues. nih.gov

ChallengePotential SolutionRelevant Research Context
Reduced reactivity with bulky electrophilesDevelopment of specialized palladium catalysts with bulky ligands.Sterically demanding aryl-alkyl Suzuki-Miyaura couplings. rsc.org
Slow reaction ratesOptimization of reaction conditions (e.g., temperature, solvent).General Grignard addition reactions. askfilo.comresearchgate.net
Failure of intermolecular couplingUse of linker molecules in a copolymerization approach.On-surface synthesis and homocoupling. nih.gov

Advancing Functional Group Tolerance in Grignard-Mediated Transformations

A primary limitation of Grignard reagents is their high reactivity, which leads to poor tolerance for a wide range of functional groups. nih.gov Grignard reagents are strong bases and nucleophiles that react with acidic protons in functional groups like alcohols and carboxylic acids, and also react with carbonyls like ketones, aldehydes, and esters. researchgate.netmasterorganicchemistry.commasterorganicchemistry.com This incompatibility often necessitates the use of protecting groups to mask sensitive functionalities during a Grignard reaction. masterorganicchemistry.com

The 1,3-dioxolane group in this compound is itself an acetal (B89532) protecting group for an aldehyde. masterorganicchemistry.com This is a classic strategy to prevent the highly reactive Grignard moiety from attacking the carbonyl group on the same or another molecule. masterorganicchemistry.com

Recent advancements focus on developing reaction conditions that allow Grignard reagents to be used in the presence of sensitive functional groups without protection. This includes performing reactions at very low temperatures, which can sometimes prevent side reactions with groups like esters or nitriles. researchgate.net Additionally, the development of "turbo Grignard reagents," such as isopropylmagnesium chloride-lithium chloride complexes (iPrMgCl·LiCl), has shown improved functional group tolerance, enabling the synthesis of complex molecules with reducible groups. researchgate.net Another approach involves using alcohols as carbonyl surrogates in Grignard-type reactions through catalysis, avoiding the need for pre-synthesizing carbonyl compounds and tolerating a broader range of substrates. nih.gov

Development of Novel Catalytic Systems for Diverse Chemical Transformations

The development of new catalytic systems is a key area of research for expanding the utility of Grignard reagents. Transition metal catalysts, including those based on cobalt, copper, nickel, zinc, and titanium, have been shown to mediate a variety of transformations that are otherwise difficult to achieve. organic-chemistry.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net

For instance, cobalt-catalyzed systems have been developed for the chemoselective cross-coupling of aryl Grignard reagents with alkyl bromides, showing tolerance for functional groups like esters and amides. organic-chemistry.org Similarly, zinc chloride has been used as a catalyst to improve the addition of Grignard reagents to aromatic nitriles. rsc.org In the realm of asymmetric synthesis, chiral copper complexes have been employed for the enantioselective addition of Grignard reagents to ketimines, providing access to chiral amines. researchgate.net These catalytic approaches can offer higher selectivity, milder reaction conditions, and the ability to perform transformations that are not possible with the Grignard reagent alone, opening up new synthetic possibilities for this compound.

Catalyst SystemTransformationAdvantages
Cobalt/TMEDACross-coupling of aryl Grignards with alkyl bromidesTolerates ester, amide, and keto groups. organic-chemistry.org
Zinc ChlorideAddition of Grignards to aromatic nitrilesMilder reaction conditions, improved yields. rsc.org
Chiral Copper-complexEnantioselective addition to silyl (B83357) ketiminesSuppresses background reactions, high enantioselectivity. researchgate.net
Titanium TetraisopropoxideAsymmetric arylation of aldehydesHigh enantioselectivity for a variety of substrates. researchgate.net

Integration with Sustainable Synthesis and Green Chemistry Principles

Traditional Grignard reactions often rely on volatile and hazardous organic solvents like diethyl ether and tetrahydrofuran (B95107) (THF), and can generate significant magnesium waste, posing safety and environmental challenges. morressier.com The principles of green chemistry aim to address these issues by designing safer and more sustainable chemical processes. epa.govsigmaaldrich.com

Key areas of research for making Grignard reactions greener include:

Safer Solvents: The use of alternative, renewable solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has been shown to be as effective or superior to traditional ethereal solvents. umb.edu

Mechanochemistry: A recently developed mechanochemical (ball-milling) method for preparing Grignard reagents drastically reduces the need for organic solvents. sciencedaily.comcosmosmagazine.com This solvent-minimizing approach not only reduces hazardous waste but also allows for the preparation of Grignard reagents from compounds that are poorly soluble in conventional solvents. sciencedaily.com

Waste Prevention: Designing syntheses to maximize atom economy and prevent waste is a core principle of green chemistry. epa.gov This includes using catalytic reagents instead of stoichiometric ones to minimize waste. sigmaaldrich.com

By adopting these greener methodologies, the synthesis and application of this compound can be made more environmentally friendly and sustainable.

Exploration of New Electrophiles and Reaction Manifolds for Expanded Synthetic Scope

The synthetic utility of this compound is defined by the range of electrophiles with which it can react to form new carbon-carbon bonds. While reactions with common electrophiles like aldehydes, ketones, and esters are well-established, research continues to explore new reaction partners to expand its synthetic scope. masterorganicchemistry.com

Grignard reagents are known to react with a diverse array of electrophiles, including:

Carbon Dioxide: Reaction with CO2 followed by an acidic workup yields carboxylic acids. wikipedia.orgmiracosta.edu

Epoxides: Grignard reagents add to the less-substituted side of epoxides to form alcohols. masterorganicchemistry.com

Nitriles: Addition to nitriles, sometimes catalyzed, can produce ketones after hydrolysis. researchgate.netrsc.org

Silicon-based Electrophiles: Reactions with tetraalkyl orthosilicates can form aryltrialkoxysilanes, which are useful intermediates. researchgate.net

Phosphorus Trichloride: This reaction can be used to synthesize triphenylphosphine. wikipedia.org

Future research will likely focus on discovering novel reaction manifolds and expanding the range of compatible electrophiles. This could include developing catalytic methods to enable reactions with less reactive electrophiles or to control the regioselectivity of addition to complex molecules. The exploration of radical pathways and photoredox catalysis could also open up new avenues for the reactivity of Grignard reagents, allowing for transformations not accessible through traditional polar mechanisms. acs.org

Q & A

Basic: What are the recommended methods for synthesizing 2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide in anhydrous conditions?

Answer:
The synthesis typically involves a Grignard reagent preparation protocol. Start with a brominated precursor, such as 2-(1,3-dioxolan-2-yl)bromobenzene, and react it with magnesium turnings in dry tetrahydrofuran (THF) or diethyl ether under inert atmosphere (argon/nitrogen). Key steps include:

  • Pre-drying solvents : Use molecular sieves or distillation to ensure anhydrous conditions .
  • Activation of magnesium : Acid-wash magnesium to remove oxide layers, enhancing reactivity .
  • Controlled addition : Add the aryl bromide dropwise to avoid exothermic runaway reactions. Monitor via color change (grayish suspension indicating Grignard formation) .
  • Validation : Confirm formation via quenching a small aliquot with deuterated water and analyzing by ¹H NMR for characteristic aryl proton signals .

Basic: What safety precautions are critical when handling this compound?

Answer:
this compound is pyrophoric and moisture-sensitive. Critical precautions include:

  • Personal protective equipment (PPE) : Flame-resistant lab coat, nitrile gloves, and safety goggles .
  • Storage : Keep in sealed, flame-resistant containers under inert gas (argon) at –20°C. Avoid contact with atmospheric moisture to prevent hydrolysis to benzene .
  • Spill management : Use dry sand or vermiculite to smother spills; never water, which exacerbates reactivity .
  • Ventilation : Use fume hoods to mitigate exposure to magnesium bromide fumes and benzene byproducts .

Advanced: How does the 1,3-dioxolane substituent influence the reactivity of phenylmagnesium bromide derivatives in nucleophilic additions?

Answer:
The 1,3-dioxolane group introduces steric and electronic effects:

  • Steric hindrance : The dioxolane ring restricts access to the magnesium-bound carbon, favoring reactions with less sterically demanding electrophiles (e.g., aldehydes over ketones) .
  • Electronic modulation : The electron-donating oxygen atoms increase electron density at the aromatic ring, enhancing nucleophilicity at the ortho position. This directs regioselectivity in couplings, as seen in reactions with chromone esters yielding 1,2-addition products over 1,4-adducts .
  • Stabilization : The dioxolane may stabilize intermediates via chelation, as observed in analogous phosphonium bromide derivatives .

Advanced: What analytical techniques are effective in characterizing this compound and verifying its purity?

Answer:

  • Quantitative NMR : Use ¹H/¹³C NMR in deuterated THF to identify the Grignard species. The absence of residual aryl bromide peaks confirms conversion .
  • Titration : Employ Gilman’s method (quenching with iodine followed by back-titration with sodium thiosulfate) to determine active magnesium content .
  • GC-MS : Analyze volatile byproducts (e.g., benzene, biphenyl) post-hydrolysis to assess side reactions .
  • HPLC : For non-volatile impurities, use reverse-phase columns with UV detection at 254 nm, calibrated against reference standards .

Advanced: How can contradictions in literature regarding reaction products (e.g., diphenylamine vs. nitrosobenzene) be resolved mechanistically?

Answer:
Contradictions often arise from stoichiometry and intermediate trapping. For example:

  • Case study : Reaction with nitrosyl chloride (NOCl) was historically reported to yield nitrosobenzene but later shown to produce diphenylamine (31% yield) via a 2:1 Grignard:NOCl ratio .
  • Mechanistic insights :
    • Intermediate trapping : Nitrosobenzene forms initially but reacts further with excess Grignard to form diphenylnitric oxide, which hydrolyzes to diphenylamine .
    • Kinetic control : Low temperatures (–78°C) favor nitrosobenzene, while warmer conditions drive secondary amine formation .
  • Validation : Use in situ IR spectroscopy to detect intermediates like diphenylnitric oxide (ν(NO) ~1500 cm⁻¹) .

Advanced: What are the challenges in maintaining the stability of this compound during storage?

Answer:

  • Thermal decomposition : Prolonged storage above –20°C leads to ligand dissociation, forming magnesium bromide and aryl radicals (detected via EPR) .
  • Oxygen sensitivity : The Grignard reagent reacts with O₂, forming peroxides. Use argon purging and copper catalysts to scavenge trace oxygen .
  • Solvent degradation : THF forms peroxides over time; stabilize with BHT (butylated hydroxytoluene) and replace solvents every 3 months .

Advanced: How to predict reaction pathways (1,2- vs. 1,4-additions) for this compound with α,β-unsaturated carbonyl systems?

Answer:
The dioxolane group directs selectivity:

  • 1,2-Addition : Favored with non-conjugated carbonyls (e.g., chromone-2-carboxylate), where steric effects dominate .
  • 1,4-Addition : Occurs in conjugated systems (e.g., coumarins) if the dioxolane’s electron donation activates the β-position. Computational studies (DFT) can predict transition state energies .
  • Experimental validation : Use ¹³C labeling to track addition sites, or employ chiral auxiliaries to probe stereochemical outcomes .

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Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.